1,4-Dideoxy-1,4-imino-d-arabinitol
Overview
Description
1,4-Dideoxy-1,4-imino-D-arabinitol is a synthetic compound known for its inhibitory properties on various enzymes, particularly glycogen phosphorylase
Scientific Research Applications
1,4-Dideoxy-1,4-imino-D-arabinitol has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dideoxy-1,4-imino-D-arabinitol can be synthesized through a multi-step process starting from D-serine. The key step involves the preparation of serine-derived α-dibenzylamino aldehyde, which undergoes a highly diastereoselective glycolate aldol reaction . Another method involves the chemo-enzymatic synthesis of 2-aminomethyl derivatives of this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, selective reductions, and aldol reactions.
Chemical Reactions Analysis
Types of Reactions
1,4-Dideoxy-1,4-imino-D-arabinitol primarily undergoes substitution reactions. It acts as an inhibitor by binding to the active sites of enzymes, thereby preventing their normal function .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include D-serine, α-dibenzylamino aldehyde, and various protecting groups. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high selectivity and yield .
Major Products Formed
The major product formed from the synthesis of this compound is the compound itself, which can be further modified to produce various derivatives with enhanced inhibitory properties .
Mechanism of Action
1,4-Dideoxy-1,4-imino-D-arabinitol exerts its effects by inhibiting glycogen phosphorylase, a crucial enzyme in glycogenolysis. It binds to the active site of the enzyme, preventing the breakdown of glycogen into glucose . This inhibition is achieved through the compound’s ability to mimic the transition state of the enzyme’s substrate, thereby blocking its activity .
Comparison with Similar Compounds
Similar Compounds
Isofagomine: Another potent glycosidase inhibitor with similar inhibitory properties.
1-Deoxynojirimycin: Known for its use in the treatment of type 2 diabetes and Gaucher disease.
1-Deoxygalactonojirimycin: Used in the treatment of Fabry disease.
Uniqueness
1,4-Dideoxy-1,4-imino-D-arabinitol is unique due to its high selectivity and potency as an enzyme inhibitor. Unlike some other iminosugars, it exhibits a lower tendency to interact with non-target enzymes, reducing the risk of side effects .
Properties
CAS No. |
259140-24-4 |
---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(2R,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4-,5-/m1/s1 |
InChI Key |
OQEBIHBLFRADNM-UOWFLXDJSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](N1)CO)O)O |
SMILES |
C1C(C(C(N1)CO)O)O |
Canonical SMILES |
C1C(C(C(N1)CO)O)O |
259140-24-4 | |
Synonyms |
1,4-dideoxy-1,4-imino-D-arabinitol 1,4-dideoxy-1,4-imino-L-arabinitol 1,4-dideoxy-1,4-iminoarabinitol 1,4-dideoxy-1,4-iminoarabinitol, (2R-(2alpha,3beta,4alpha))-isomer 1,4-dideoxy-1,4-iminoarabinitol, (2R-(2alpha,3beta,4beta))-isomer 1,4-dideoxy-1,4-iminoarabinitol, (2S-(2alpha,3beta,4beta))-isomer 1,4-dideoxy-1,4-iminoribitol 2-hydroxymethylpyrrolidine-3,4-diol |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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